4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with acetamide, followed by the reaction with tetrafluoroboric acid. The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate primarily undergoes oxidation reactions. It is used to oxidize alcohols to their corresponding aldehydes, ketones, or carboxylic acids .
Common Reagents and Conditions: Common reagents used with this compound include alcohols, aldehydes, and ketones. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents like methanol .
Major Products: The major products formed from these reactions are aldehydes, ketones, and carboxylic acids. For example, the oxidation of primary alcohols yields aldehydes, while secondary alcohols yield ketones .
Scientific Research Applications
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The molecular targets are typically alcohols, which are converted to aldehydes, ketones, or carboxylic acids through this oxidation process .
Comparison with Similar Compounds
- 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
- 4-Acetamido-TEMPO, free radical
Uniqueness: 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is unique due to its high stability and efficiency as an oxidizing agent. Unlike some other oxidizing agents, it is stable to both air and moisture, making it highly reliable for various synthetic applications .
Properties
IUPAC Name |
N-(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9,13H,6-7H2,1-5H3,(H,12,14);/q;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYEZXJEAVNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)NC1CC([NH+](C(C1)(C)C)[O-])(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BF4N2O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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